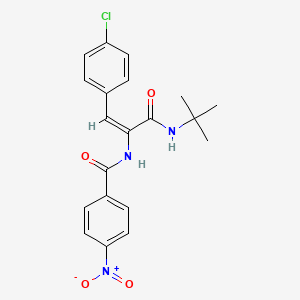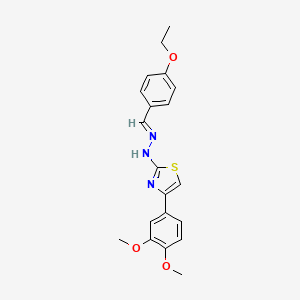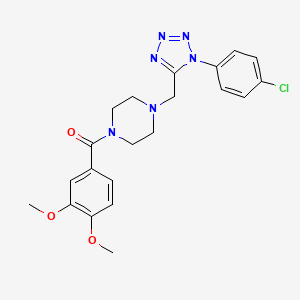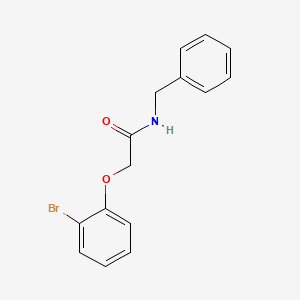![molecular formula C20H16N2O4S B2948776 (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide CAS No. 864975-60-0](/img/no-structure.png)
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C20H16N2O4S and its molecular weight is 380.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Type II Diabetes Treatment
This compound has been evaluated for its potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a significant role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery. Derivatives of this compound have shown promising results in inhibiting PTP1B, which could lead to therapeutic applications for managing Type II diabetes.
Pesticidal Agents
Derivatives of the compound have been synthesized and assessed for their pesticidal properties . These studies have revealed that certain derivatives exhibit favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth. Some derivatives have also shown acaricidal activity against spider mites, suggesting their use as insecticidal or acaricidal agents in agricultural applications.
Photophysical Research
The benzothiazolyl component of the compound is of interest in photophysical studies due to its distinctive behaviors observed in various solvents . Research in this area can lead to a better understanding of solvent effects on excited state hydrogen bonding and proton transfer processes, which are fundamental in the field of photochemistry.
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies to understand their binding modes to the active sites of target proteins . This application is crucial in drug design, as it helps predict the interaction between drugs and their targets, thereby facilitating the development of more effective pharmaceuticals.
Antihyperglycemic Efficacy
In vivo studies have demonstrated that certain derivatives of this compound exhibit antihyperglycemic efficacy . This suggests their potential use in developing treatments that can effectively manage high blood sugar levels in diabetic patients.
Calcium Imaging Experiments
Some derivatives have been used in calcium imaging experiments to observe the release of calcium ions in insect central neurons . This application is significant in neurobiological research, where understanding calcium signaling can lead to insights into neuronal function and the development of neuroprotective strategies.
Structure-Activity Relationship (SAR) Analysis
The compound’s derivatives have been subjected to SAR analysis to provide valuable information for further structural modifications . This research is essential for optimizing the efficacy and safety profiles of potential drugs and agrochemicals.
Lead Molecule Development
With demonstrated in vitro and in vivo activities, certain derivatives of this compound are considered valuable lead molecules for the development of new drugs and agrochemicals . The process of lead development is a critical step in the discovery of new therapeutic and agricultural agents.
Wirkmechanismus
Target of Action
Similar compounds have been shown to exhibit inhibitory activity againstProtein Tyrosine Phosphatase 1B (PTP1B) , a key regulator of insulin and leptin signaling pathways .
Biochemical Pathways
The compound may affect the insulin and leptin signaling pathways due to its potential interaction with PTP1B . These pathways play crucial roles in glucose homeostasis and energy balance in the body. Any alteration in these pathways could have significant downstream effects, potentially influencing metabolic processes.
Result of Action
If the compound does indeed inhibit ptp1b, it could potentially enhance insulin and leptin signaling, which could have beneficial effects in conditions like diabetes .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, solvent effects can impact the excited-state hydrogen bonds and proton transfers of similar compounds . This could potentially affect the compound’s interaction with its target and its overall efficacy.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine with 4-oxo-4H-chromene-3-carboxylic acid, followed by the formation of the imine bond and subsequent reduction to obtain the final product.", "Starting Materials": [ "3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine", "4-oxo-4H-chromene-3-carboxylic acid", "Ethylenediamine", "Sodium triacetoxyborohydride", "Acetic acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-amine (1.0 equiv) and 4-oxo-4H-chromene-3-carboxylic acid (1.0 equiv) in acetic acid and stir the mixture at room temperature for 2 hours.", "Step 2: Add ethylenediamine (1.2 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.", "Step 3: Add sodium triacetoxyborohydride (1.2 equiv) to the reaction mixture and stir for 4 hours at room temperature.", "Step 4: Quench the reaction by adding methanol and stir for 30 minutes.", "Step 5: Extract the product with diethyl ether and dry over anhydrous sodium sulfate.", "Step 6: Purify the product by column chromatography using a mixture of methanol and diethyl ether as the eluent." ] } | |
CAS-Nummer |
864975-60-0 |
Produktname |
(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide |
Molekularformel |
C20H16N2O4S |
Molekulargewicht |
380.42 |
IUPAC-Name |
N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H16N2O4S/c1-25-11-10-22-15-7-3-5-9-17(15)27-20(22)21-19(24)14-12-26-16-8-4-2-6-13(16)18(14)23/h2-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
LKZXHLBHUIUSLS-MRCUWXFGSA-N |
SMILES |
COCCN1C2=CC=CC=C2SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



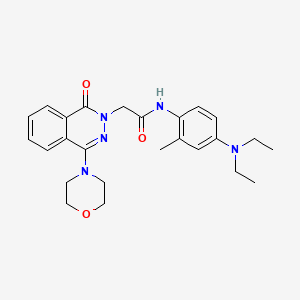
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948695.png)
![3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine](/img/structure/B2948696.png)
![Propanoic acid, 2,2'-[carbonothioylbis(thio)]bis[2-methyl-](/img/structure/B2948697.png)
![3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2948699.png)
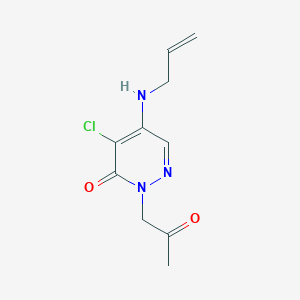

![1-(3-chloro-4-methylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2948704.png)
![7-Azaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B2948705.png)
